![molecular formula C18H14ClN3O2 B2824648 2-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 922837-51-2](/img/structure/B2824648.png)
2-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
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Overview
Description
“2-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide” is a chemical compound. It has been mentioned in the context of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. Although specific studies are limited, its structural features suggest it could inhibit viral replication pathways. Further research is needed to validate its efficacy against specific viruses .
- 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Studies have explored its ability to scavenge free radicals and protect against oxidative damage .
- Preliminary investigations indicate that this compound may exhibit antibacterial properties. Researchers have tested its efficacy against various bacterial strains. Further studies are necessary to understand its mechanism of action and potential clinical applications .
- Novel derivatives of this compound have been designed and synthesized for their anti-tubercular activity. These derivatives were evaluated against Mycobacterium tuberculosis, the causative agent of tuberculosis. The results suggest potential as an anti-TB agent, although further optimization is required .
- Some studies have investigated the impact of this compound on neurological disorders. Its interactions with neurotransmitter receptors and neuronal pathways suggest potential applications in neuroprotection or modulation of neurotransmission. However, this area requires further investigation .
Antiviral Activity
Antioxidant Properties
Antibacterial Potential
Anti-Tubercular Activity
Neurological Disorders
Future Directions
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell signaling, enzyme regulation, and gene expression .
Pharmacokinetics
Its molecular structure suggests that it might be well-absorbed due to its lipophilic nature, and it might undergo metabolism in the liver .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, altering cell signaling pathways, or modulating gene expression .
properties
IUPAC Name |
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNQFQEGMWIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
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